molecular formula C9H11N3O4S B040476 {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid CAS No. 115102-54-0

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid

Cat. No.: B040476
CAS No.: 115102-54-0
M. Wt: 257.27 g/mol
InChI Key: KXVUMCRNMDWQHQ-UHFFFAOYSA-N
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Description

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid is a heterocyclic organic compound with the molecular formula C9H11N3O4S. It is primarily used in proteomics research and has various applications in scientific research due to its unique chemical structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid typically involves the reaction of 4-amino-5-(ethoxycarbonyl)pyrimidine-2-thiol with chloroacetic acid under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, and requires the presence of a base, such as sodium hydroxide, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of {[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated by the compound’s ability to form hydrogen bonds and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • {[4-Amino-5-(methoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
  • {[4-Amino-5-(propoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
  • {[4-Amino-5-(butoxycarbonyl)pyrimidin-2-yl]thio}acetic acid

Uniqueness

{[4-Amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid is unique due to its ethoxycarbonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications compared to its analogs .

Properties

IUPAC Name

2-(4-amino-5-ethoxycarbonylpyrimidin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c1-2-16-8(15)5-3-11-9(12-7(5)10)17-4-6(13)14/h3H,2,4H2,1H3,(H,13,14)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVUMCRNMDWQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353648
Record name {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115102-54-0
Record name {[4-amino-5-(ethoxycarbonyl)pyrimidin-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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